
tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The tert-butyl group and the chloroethyl substituent on the azetidine ring contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate typically begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 1-chloroethyl reagents.
Reaction Conditions: The reaction involves the nucleophilic substitution of the tert-butyl azetidine-1-carboxylate with a 1-chloroethyl reagent under controlled conditions. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often carried out at low temperatures to ensure selectivity and yield.
Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction. The reaction mixture is typically stirred for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and real-time monitoring can ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can also be performed to modify the chloroethyl group or the azetidine ring.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, sodium methoxide, thiourea.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate or tert-butyl 3-(1-thioethyl)azetidine-1-carboxylate can be obtained.
Oxidation Products: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.
Hydrolysis Products: 3-(1-chloroethyl)azetidine-1-carboxylic acid.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology and Medicine:
Drug Development: The compound’s azetidine ring is a key structural motif in the development of drugs targeting various biological pathways
Industry:
Polymer Chemistry: this compound can be used in the production of specialty polymers with unique properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is primarily determined by its ability to interact with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate binding and catalytic activity.
Signal Transduction: By modifying key signaling proteins, this compound can influence cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds share the azetidine ring and tert-butyl ester group, they differ in the substituents attached to the azetidine ring. These differences can significantly impact their reactivity and biological activity.
- Reactivity: tert-Butyl 3-(1-chloroethyl)azetidine-1-carboxylate is unique due to the presence of the chloroethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- Biological Activity: The specific substituents on the azetidine ring can influence the compound’s ability to interact with biological targets, leading to variations in their pharmacological profiles.
特性
分子式 |
C10H18ClNO2 |
|---|---|
分子量 |
219.71 g/mol |
IUPAC名 |
tert-butyl 3-(1-chloroethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
VVQJRGAQORPDJT-UHFFFAOYSA-N |
正規SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
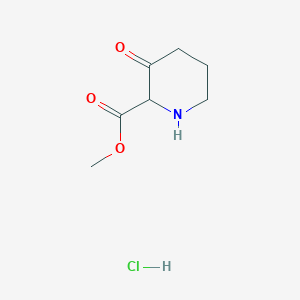

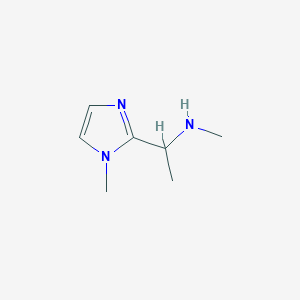

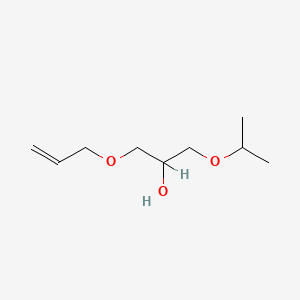
![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
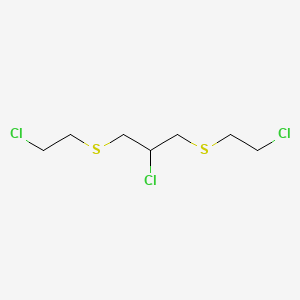
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
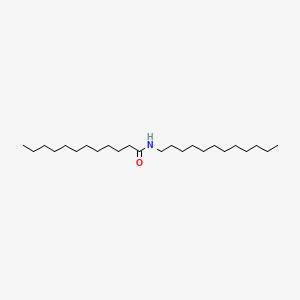
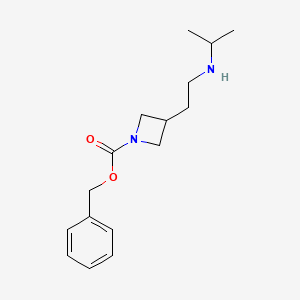
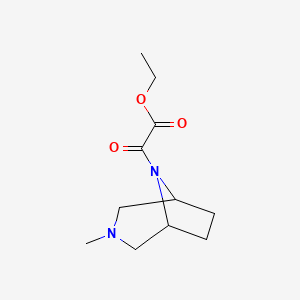
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
